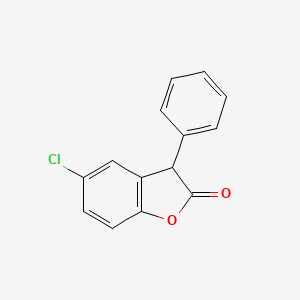![molecular formula C18H15Cl2NO2 B4973498 8-[3-(2,6-dichlorophenoxy)propoxy]quinoline](/img/structure/B4973498.png)
8-[3-(2,6-dichlorophenoxy)propoxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[3-(2,6-dichlorophenoxy)propoxy]quinoline, also known as DCPIQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCPIQ belongs to the class of quinoline-based compounds and has been found to possess several unique properties that make it an attractive candidate for various biochemical and physiological studies.
作用機序
8-[3-(2,6-dichlorophenoxy)propoxy]quinoline exerts its pharmacological effects by binding to the ion channel of the NMDA receptor and blocking the influx of calcium ions into the neuron. This leads to a decrease in the excitability of the neuron and a reduction in the strength of the synaptic connections between neurons.
Biochemical and Physiological Effects:
8-[3-(2,6-dichlorophenoxy)propoxy]quinoline has been shown to have several biochemical and physiological effects, including a reduction in the release of neurotransmitters such as glutamate and dopamine. It has also been found to have neuroprotective effects against excitotoxicity, which is a process that can lead to neuronal damage and death.
実験室実験の利点と制限
One of the main advantages of using 8-[3-(2,6-dichlorophenoxy)propoxy]quinoline in lab experiments is its selectivity for the NMDA receptor, which allows for specific targeting of this receptor in various biological systems. However, one limitation of using 8-[3-(2,6-dichlorophenoxy)propoxy]quinoline is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several potential future directions for research on 8-[3-(2,6-dichlorophenoxy)propoxy]quinoline, including the development of new synthetic methods for the compound, the investigation of its effects on other types of glutamate receptors, and the exploration of its potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease.
In conclusion, 8-[3-(2,6-dichlorophenoxy)propoxy]quinoline is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective antagonist of the NMDA receptor and has several unique properties that make it an attractive candidate for various biochemical and physiological studies. While there are some limitations to using 8-[3-(2,6-dichlorophenoxy)propoxy]quinoline in lab experiments, its potential future directions for research make it an exciting area of study in the field of neuroscience.
合成法
8-[3-(2,6-dichlorophenoxy)propoxy]quinoline can be synthesized using a variety of methods, including the reaction of 8-hydroxyquinoline with 3-(2,6-dichlorophenoxy)propyl chloride in the presence of a base such as potassium carbonate. The resulting product can be purified using column chromatography or recrystallization techniques.
科学的研究の応用
8-[3-(2,6-dichlorophenoxy)propoxy]quinoline has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
特性
IUPAC Name |
8-[3-(2,6-dichlorophenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO2/c19-14-7-2-8-15(20)18(14)23-12-4-11-22-16-9-1-5-13-6-3-10-21-17(13)16/h1-3,5-10H,4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOICLBDKBCRPCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCOC3=C(C=CC=C3Cl)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(2,6-Dichlorophenoxy)propoxy]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)hexanamide](/img/structure/B4973415.png)
![1-[6-(4-tert-butylphenoxy)hexyl]-1H-imidazole](/img/structure/B4973434.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4973439.png)
![dimethyl 4,4'-[(5-ethyl-2-oxo-1,3-cyclohexanediylidene)dimethylylidene]dibenzoate](/img/structure/B4973445.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B4973448.png)
![2-chloro-5-(5-{[3-(4-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4973456.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-nitrobenzamide](/img/structure/B4973461.png)
![1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one](/img/structure/B4973467.png)
![1-[4-(2-bromo-4-chlorophenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4973476.png)
![3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4973487.png)
![10-acetyl-11-[4-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4973490.png)
![2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B4973497.png)

![N-(3-phenylpropyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4973516.png)